molecular formula C9H10INO3 B1428550 Methyl 2-amino-5-iodo-4-methoxybenzoate CAS No. 1256958-34-5

Methyl 2-amino-5-iodo-4-methoxybenzoate

Cat. No. B1428550
M. Wt: 307.08 g/mol
InChI Key: RXHOMYWGIHJLDD-UHFFFAOYSA-N
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Patent
US08648066B2

Procedure details

Synthesized according to the method of reagent preparation 1 by N-iodosuccinimide iodination of methyl 2-amino-4-methoxybenzoate to give methyl 5-iodo-2-amino-4-methoxybenzoate then proceeding with step 1. 1H NMR (400 MHz, CDCl3): 8.97, (s, 1H), 8.75, 7.31 (s, 1H), 4.08 (s, 3H). GC-MS for C9H6ClIN2O: 319 (M+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[I:1]N1C(=O)CCC1=O.[NH2:9][C:10]1[CH:19]=[C:18]([O:20][CH3:21])[CH:17]=[CH:16][C:11]=1[C:12]([O:14][CH3:15])=[O:13]>>[I:1][C:17]1[C:18]([O:20][CH3:21])=[CH:19][C:10]([NH2:9])=[C:11]([CH:16]=1)[C:12]([O:14][CH3:15])=[O:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IN1C(CCC1=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C(=O)OC)C=CC(=C1)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Synthesized

Outcomes

Product
Name
Type
product
Smiles
IC=1C(=CC(=C(C(=O)OC)C1)N)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.